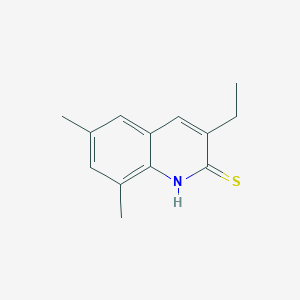
3-ethyl-6,8-dimethyl-1H-quinoline-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-6,8-dimethyl-1H-quinoline-2-thione is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structural features, has garnered interest for its potential use in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-6,8-dimethyl-1H-quinoline-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with carbon disulfide and an alkylating agent in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-6,8-dimethyl-1H-quinoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
3-ethyl-6,8-dimethyl-1H-quinoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-ethyl-6,8-dimethyl-1H-quinoline-2-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinazoline: Known for its therapeutic potential in treating cancer and other diseases.
Cinnoline: Exhibits various pharmacological properties, including antimicrobial and anti-inflammatory activities.
Uniqueness
3-ethyl-6,8-dimethyl-1H-quinoline-2-thione stands out due to its specific structural modifications, which can enhance its biological activity and selectivity. The presence of ethyl and methyl groups at specific positions on the quinoline ring can influence its interaction with molecular targets, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
604754-99-6 |
|---|---|
Formule moléculaire |
C13H15NS |
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
3-ethyl-6,8-dimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C13H15NS/c1-4-10-7-11-6-8(2)5-9(3)12(11)14-13(10)15/h5-7H,4H2,1-3H3,(H,14,15) |
Clé InChI |
MEFZBLBOHIQDAY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=CC(=CC(=C2NC1=S)C)C |
Solubilité |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


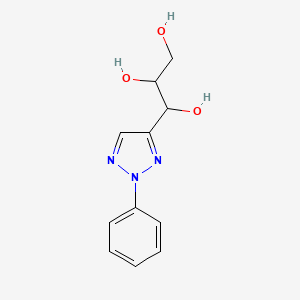
![1-Propanesulfonic acid, 3,3'-[2-butyne-1,4-diylbis(oxy)]bis[2-hydroxy-](/img/structure/B14167723.png)

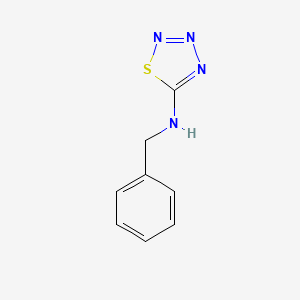

![8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167740.png)
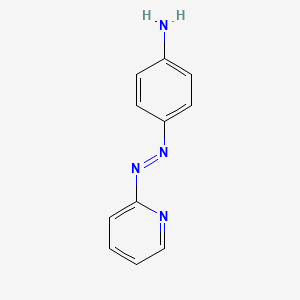
![1-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14167759.png)
![3,7-Dimethyl-8-[(1,2-oxazol-3-yl)amino]octa-2,6-dien-1-ol](/img/structure/B14167760.png)
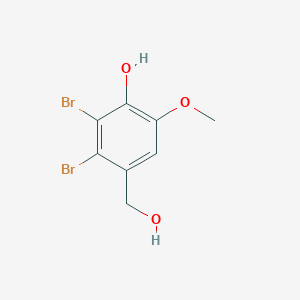
![methyl 5-chloro-2-{[(E)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B14167771.png)
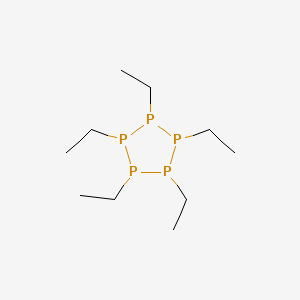

![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)
